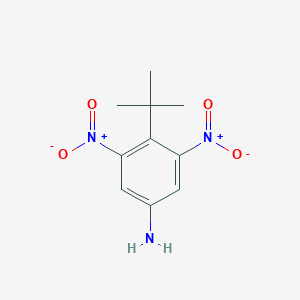

4-Tert-butyl-3,5-dinitroaniline

Description

Properties

Molecular Formula |

C10H13N3O4 |

|---|---|

Molecular Weight |

239.231 |

IUPAC Name |

4-tert-butyl-3,5-dinitroaniline |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)9-7(12(14)15)4-6(11)5-8(9)13(16)17/h4-5H,11H2,1-3H3 |

InChI Key |

OGZINIFYQIORFV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Herbicidal Properties:

4-Tert-butyl-3,5-dinitroaniline has been identified as a potent herbicide. Research indicates that it effectively controls a variety of weeds while promoting the growth of desirable crops. For instance, it has been shown to enhance the growth of cotton, beans (including soybeans and lima beans), potatoes, and melons when applied to soil. The compound not only suppresses weed emergence but also stimulates crop growth significantly more than traditional herbicides .

Case Study: Crop Yield Enhancement

In controlled trials, crops treated with this compound exhibited a growth increase ranging from 10% to 50%, depending on the crop type and environmental conditions. The herbicide was particularly effective in warmer climates with soil temperatures above 60°F. For example, cotton plants treated with this compound reached heights of 48 to 54 inches compared to untreated controls averaging 36 inches .

| Crop Type | Growth Increase (%) | Notes |

|---|---|---|

| Cotton | 10-50 | Enhanced height and lateral growth |

| Soybeans | Variable | Effective in weed control |

| Potatoes | Excellent | Significant yield improvement observed |

| Melons | Notable | Improved health and vigor |

Veterinary Applications

Anticoccidial Agent:

Research has demonstrated that derivatives of dinitroaniline compounds, including this compound, can be utilized as anticoccidial agents in poultry farming. These compounds are effective against Eimeria species, which cause coccidiosis in chickens. Formulations containing these compounds can be incorporated into animal feed to prevent disease without adverse health effects on the birds .

Medicinal Chemistry

Antiprotozoal Activity:

Recent studies have highlighted the potential of dinitroaniline compounds as antiprotozoal agents. These compounds exhibit selective activity against the tubulin of protozoan parasites such as Leishmania and Trypanosoma, making them candidates for further development in treating parasitic infections .

Molecular Modeling Insights:

Computational studies have suggested that the nitro groups present in these compounds are crucial for their biological activity. Modifications that reduce or alter these groups significantly decrease their effectiveness against parasites .

Environmental Impact and Safety

Soil Persistence:

One notable advantage of using this compound is its reduced soil persistence compared to other dinitroaniline herbicides. This characteristic minimizes the risk of harmful residues in agricultural soils, making it a more environmentally friendly option for weed control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized below:

Electronic and Steric Influences

- Nitro Groups : The electron-withdrawing nitro groups in all analogs stabilize the aromatic ring but increase sensitivity to detonation. The tert-butyl group in this compound may mitigate this sensitivity through steric protection .

- Substituent Reactivity : Chloro and methoxy groups participate in substitution reactions (e.g., forming azo compounds for explosives), whereas the tert-butyl group is less reactive, favoring stability over derivatization .

Energetic Materials

4-Chloro-3,5-dinitroaniline is a precursor for BTDAONAB , a thermally stable explosive with a detonation velocity of ~8321 m/s and stability up to 550°C . By comparison, the tert-butyl analog’s bulkier structure could further enhance thermal stability but may reduce energy density due to lower nitro content.

Agrochemicals and Dyes

3,5-Dinitroaniline derivatives are widely used in herbicides and dyes. For example, 2-methyl-3,5-dinitroaniline (CAS 35572-78-2) is employed in specialty chemicals (). The tert-butyl variant’s hydrophobic nature could improve environmental persistence in herbicides but raise regulatory concerns .

Theoretical and Experimental Insights

- Hydrogen Bonding : Quantum mechanical studies on analogs like 2-methyl-3,5-dinitroaniline reveal weak hydrogen bonds (0.23–5.59 kcal/mol), crucial for crystallinity and solubility. The tert-butyl group may disrupt these interactions, altering material properties .

- Crystallography: 4-Chloro-3,5-dinitroaniline forms dense crystal lattices due to nitro and amino group interactions, a trait likely shared by the tert-butyl analog but with reduced packing efficiency due to steric bulk .

Market and Regulatory Considerations

The global 3,5-dinitroaniline market is projected to grow at a 7.8% CAGR (2025–2035), driven by agrochemical demand (). However, stringent regulations on nitroaromatics (e.g., EPA, REACH) may limit the tert-butyl derivative’s adoption unless greener synthesis methods are developed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Tert-butyl-3,5-dinitroaniline, and how can purity >98% be achieved?

- Methodology :

- Step 1 : Nitration of 4-tert-butylaniline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups at the 3,5-positions. Monitor reaction progress via TLC.

- Step 2 : Purification via recrystallization in ethanol/water (3:1 v/v) to remove unreacted starting materials and byproducts.

- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in DMSO-d₆). Purity >98% is critical for reproducibility in downstream applications .

Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?

- Procedure :

- Grow single crystals via slow evaporation of a saturated dichloromethane solution.

- Collect diffraction data using a synchrotron or Cu-Kα radiation source.

- Refine structures with ShelXL (least-squares minimization) to resolve bond angles and nitro group orientations.

- Example: The asymmetric unit of 4-chloro-3,5-dinitroaniline (a structural analog) revealed planar nitro groups and steric effects from substituents .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (nitrile gloves, goggles, lab coat) due to skin/eye irritation risks.

- Store at –20°C in airtight containers to prevent decomposition.

- Avoid inhalation; work in a fume hood.

- Dispose of waste via incineration (≥1,000°C) to minimize environmental release .

Advanced Research Questions

Q. How does the tert-butyl group influence the thermal stability of this compound in energetic materials?

- Analysis :

- The tert-butyl group introduces steric hindrance, reducing molecular vibrations and delaying thermal decomposition.

- Comparative DTA Derivatives like BTDAONAB (a triazole-substituted analog) show exotherms at ~550°C, surpassing TATB (360°C) due to stabilized aromatic systems .

- Data Table :

| Compound | Decomposition Onset (°C) |

|---|---|

| 4-Tert-butyl-3,5-DNA* | ~500 (estimated) |

| TATB | 360 |

| BTDAONAB | 550 |

| *Predicted based on structural analogs. |

Q. What computational methods predict the reactivity of this compound in nitration reactions?

- Approach :

- Use DFT (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, identifying electron-deficient sites for nitration.

- Compare with experimental regioselectivity: Nitro groups preferentially occupy meta positions due to steric and electronic effects from the tert-butyl substituent .

Q. How can fluorescence quenching studies elucidate interactions between this compound and biomolecules?

- Experimental Design :

- Prepare solutions of pyrene (fluorophore) and this compound (quencher) in toluene or 1,4-dioxane.

- Measure fluorescence intensity decay via Stern-Volmer analysis.

- Results: Nitro groups act as electron acceptors, quenching fluorescence via charge-transfer interactions. This method is applicable in studying protein-ligand binding .

Contradictions and Resolutions

- Purity vs. Reactivity : High-purity (>98%) this compound is ideal for dye synthesis but may reduce reaction rates in some nitrations due to fewer impurities acting as catalysts. Mid-purity grades (90–95%) are better for large-scale herbicide formulations .

- Thermal Stability : While tert-butyl groups enhance stability, over-substitution can destabilize nitroaromatic rings. Balance steric effects with electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.